molecular formula C5H3Cl2NO2 B6599821 5-chloro-N-hydroxyfuran-2-carbonimidoyl chloride CAS No. 264607-27-4

5-chloro-N-hydroxyfuran-2-carbonimidoyl chloride

Cat. No.: B6599821
CAS No.: 264607-27-4
M. Wt: 179.99 g/mol
InChI Key: UBFTXRZQCYKTLE-YVMONPNESA-N
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Description

5-chloro-N-hydroxyfuran-2-carboximidoyl chloride is a chemical compound with the formula C5H3Cl2NO2 . It contains a total of 13 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 hydroxyl group, and 1 Furane .


Molecular Structure Analysis

The molecular structure of 5-chloro-N-hydroxyfuran-2-carboximidoyl chloride includes a five-membered furan ring with a chlorine atom and a hydroxyl group attached to it . It also contains a carbonimidoyl chloride group .


Physical and Chemical Properties Analysis

5-chloro-N-hydroxyfuran-2-carboximidoyl chloride has a molecular weight of 179.9800 . Its physical and chemical properties include a density of 1.6±0.1 g/cm3, a boiling point of 285.3±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 55.4±3.0 kJ/mol and a flash point of 126.3±30.1 °C .

Properties

IUPAC Name

(2Z)-5-chloro-N-hydroxyfuran-2-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2/c6-4-2-1-3(10-4)5(7)8-9/h1-2,9H/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFTXRZQCYKTLE-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)Cl)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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